Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Physicochemical Property ADME Prediction

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-76-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, with molecular formula C18H14N4O and a molecular weight of 302.3 g/mol. The compound features a 4-methoxyphenyl substituent at position 4 and a phenyl group at N1 of the fused pyrazolo[3,4-d]pyrimidine core.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 87412-76-8
Cat. No. B12903263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS87412-76-8
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16-11-21-22(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3
InChIKeyPHXICFUYPLLVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-76-8): Procurement-Relevant Structural and Physicochemical Profile


4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-76-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, with molecular formula C18H14N4O and a molecular weight of 302.3 g/mol [1]. The compound features a 4-methoxyphenyl substituent at position 4 and a phenyl group at N1 of the fused pyrazolo[3,4-d]pyrimidine core . Its computed logP (XLogP3-AA) is 3.5, and it possesses zero hydrogen bond donors and four hydrogen bond acceptors, indicating moderate lipophilicity and distinct hydrogen-bonding capacity relative to analogs with polar or ionizable substituents [1]. The compound was first synthesized and investigated in the context of 4-arylpyrazolo[3,4-d]pyrimidines as potential anxiolytic agents .

Why Generic Substitution Fails for 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in Research and Industrial Applications


The pyrazolo[3,4-d]pyrimidine scaffold is highly sensitive to substituent identity and position, with even minor aryl modifications at C4 or N1 producing dramatic shifts in target affinity, selectivity, and pharmacokinetic properties [1]. While the class is widely explored as kinase inhibitors, adenosine receptor ligands, and antimicrobial agents, each derivative behaves as a distinct pharmacophore due to divergent electronic, steric, and solubility profiles [2]. For 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the electron-donating 4-methoxy group on the C4 aryl ring combined with the unsubstituted N1-phenyl group creates a unique hydrogen-bond acceptor topology and lipophilicity (cLogP 3.5) that cannot be replicated by 4-chlorophenyl, 4-methylphenyl, or N-alkyl variants [3]. Consequently, procuring this precise substitution pattern is essential for structure-activity relationship (SAR) reproducibility, target engagement consistency, and avoiding off-target liabilities introduced by seemingly conservative isosteric replacements [3]. The sections below provide the quantitative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence: 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Lipophilicity Advantage: cLogP Difference Between 4-Methoxyphenyl and 4-Chlorophenyl Analogs Modulates Membrane Permeability and Off-Target Binding

Computational physicochemical profiling reveals that 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine possesses an XLogP3-AA value of 3.5 [1]. In comparison, the direct analog 4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-78-6) exhibits a ClogP of approximately 4.2 . The 0.7 log unit reduction in lipophilicity conferred by the methoxy substituent translates to roughly 5-fold lower octanol–water partitioning, which can reduce non-specific membrane accumulation and phospholipidosis risk while maintaining sufficient passive permeability [2]. This balance is critical for CNS-targeted programs where excessive lipophilicity correlates with rapid metabolic clearance and off-target receptor binding.

Lipophilicity Physicochemical Property ADME Prediction

Synthetic Accessibility and Late-Stage Diversification Potential: Radical Aryl Coupling Route Enables Efficient Parallel Library Synthesis

The synthesis of 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved via a radical aryl coupling approach from 4-aminopyrazolo[3,4-d]pyrimidine precursors using alkyl nitrites with acid catalysis in aromatic solvents . The reported isomer distribution for aryl radical coupling consistently favored the ortho > meta ≈ para orientation, yielding the target 4-para-methoxyphenyl regioisomer in practical quantities for biological evaluation . In contrast, attempts to prepare the same compound via classical Gomberg-Bachmann-Hey aryl coupling conditions failed entirely . This validated radical methodology allows rapid diversification at the C4 position without protecting group manipulation, enabling efficient parallel library synthesis compared to stepwise SNAr or cross-coupling routes required for electron-deficient aryl analogs such as the 4-nitrophenyl derivative [1].

Synthetic Chemistry Radical Coupling Library Synthesis

Anxiolytic Potential and CNS-Class Indication: Early Discovery Program Designation and Structural Differentiator from Sedative Pyrazolopyrimidines

The original discovery program that first synthesized 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine specifically designated 4-arylpyrazolo[3,4-d]pyrimidines as potential anxiolytic agents, inspired by the purine-like architecture of the scaffold and its structural analogy to endogenous adenosine receptor ligands [1]. This CNS activity hypothesis distinguishes the compound from pyrazolo[3,4-d]pyrimidine derivatives explored primarily for anticancer kinase inhibition (e.g., dual CDK2/GSK3β inhibitors with IC50 values in low μM range against MCF-7 and HCT-116 cell lines) [2]. While direct receptor binding data for this specific compound remains unpublished, the initial biological evaluation framework establishes a clear CNS indication direction that is not present in the cancer-centric chemotypes that dominate the pyrazolo[3,4-d]pyrimidine patent literature [3].

Anxiolytic CNS Drug Discovery Behavioral Pharmacology

Optimal Procurement and Research Application Scenarios for 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-76-8)


CNS-Targeted Lead Optimization and Anxiolytic Drug Discovery Programs

Procure this compound as a reference standard for CNS drug discovery programs targeting anxiety disorders. The original biological evaluation framework designates this compound as a potential anxiolytic agent , and its balanced lipophilicity (cLogP 3.5) favors blood–brain barrier penetration without excessive non-specific binding [1]. Use as a benchmark scaffold for med-chem optimization of N1 and C4 substituents in behavioral pharmacology assays.

Structure-Activity Relationship (SAR) Comparator for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries

Use this compound as a 4-methoxy control in kinase inhibitor SAR panels. Its electron-donating 4-methoxyphenyl group serves as a critical comparator for 4-halogen, 4-trifluoromethyl, and 4-nitrile analogs evaluated against CDK, Src, or Bcr-Abl kinase targets [2]. Direct comparison enables deconvolution of electronic vs. steric contributions to kinase selectivity.

Radical C–C Bond Formation Methodology Development and Heteroaryl Building Block Supply

Employ this compound as a validated product of radical aryl coupling methodology for reaction development studies. The successful synthesis via alkyl nitrite-mediated radical generation on pyrazolo[3,4-d]pyrimidine substrates provides a reliable entry point for developing new C–H arylation methods and for bulk procurement as a building block for parallel library synthesis .

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.